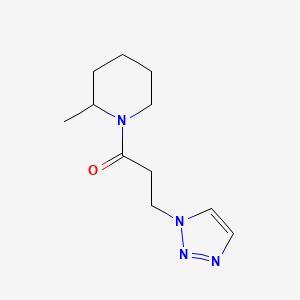
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a synthetic compound that belongs to the family of piperidine derivatives, which are commonly used as building blocks in the synthesis of various drugs and bioactive molecules. In
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one involves its metabolism into MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. This results in the selective degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been shown to induce Parkinson's disease-like symptoms in humans and animals, including tremors, rigidity, and bradykinesia. 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one also causes a decrease in dopamine levels in the brain, which is a key feature of Parkinson's disease. Additionally, 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been shown to induce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. This makes 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for this condition. However, one of the limitations of using 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one is that it is a toxic compound that can cause harm to researchers if proper safety protocols are not followed.
Direcciones Futuras
There are several future directions for 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one research, including the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the exploration of the role of oxidative stress and inflammation in Parkinson's disease. Additionally, new methods for synthesizing 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one and its derivatives could lead to the discovery of new compounds with improved therapeutic potential. Overall, 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one remains an important tool for studying Parkinson's disease and advancing our understanding of this debilitating condition.
Métodos De Síntesis
The synthesis of 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one involves the reaction of 2-methylpiperidine with propargyl bromide in the presence of sodium hydride to form 2-methyl-3-propargylpiperidine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in humans and animals. 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This makes 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.
Propiedades
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10-4-2-3-7-15(10)11(16)5-8-14-9-6-12-13-14/h6,9-10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFNNFKSDAERNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


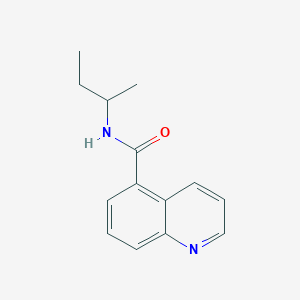
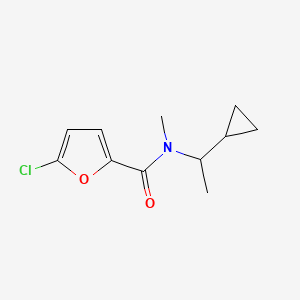

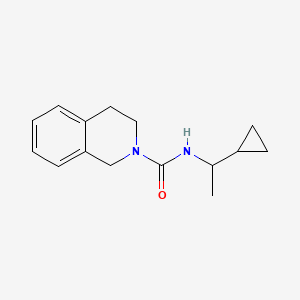
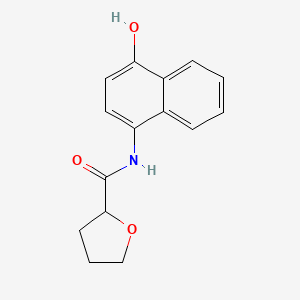
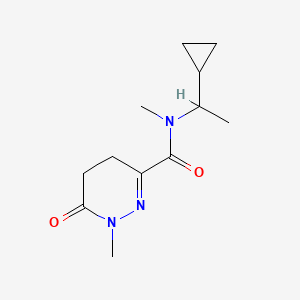
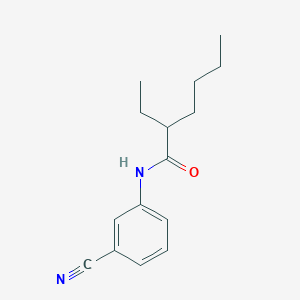
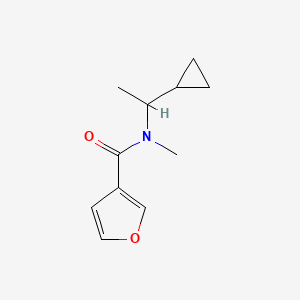
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
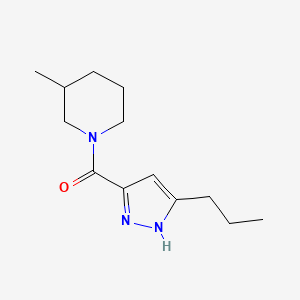
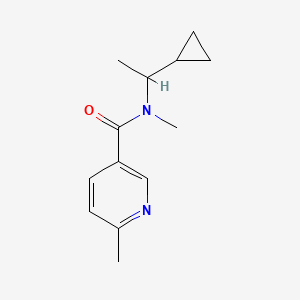
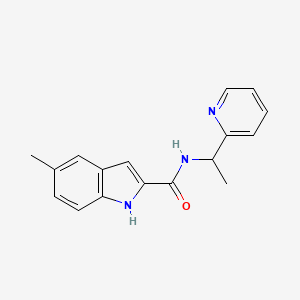
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)